4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester
Description
4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester (CAS 335592-60-4) is a boronic acid pinacol ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a propyl chain on the phenyl ring. Its molecular formula is C20H32BNO4 (molecular weight: 361.28 g/mol) . The Boc group enhances stability during synthetic processes, while the pinacol ester improves solubility in organic solvents and prevents boronic acid dimerization . This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, bioactive molecules, and functional materials .
Properties
IUPAC Name |
tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO4/c1-17(2,3)24-16(23)22-18(4,5)14-10-12-15(13-11-14)21-25-19(6,7)20(8,9)26-21/h10-13H,1-9H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJKUKSXAGYJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Strategies for Amino Groups
The Boc group is introduced to protect the primary amine during subsequent borylation or coupling reactions. Common methods include:
Carbamate Formation via Boc Anhydride
The amine precursor, 2-(4-bromophenyl)propan-2-amine, is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This reaction proceeds via nucleophilic acyl substitution, yielding the Boc-protected intermediate:
$$
\text{2-(4-Bromophenyl)propan-2-amine} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{tert-butyl (2-(4-bromophenyl)propan-2-yl)carbamate}
$$
Typical conditions involve dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours, achieving yields >85%.
The introduction of the pinacol boronic ester group is achieved via metal-catalyzed borylation or radical-mediated pathways.
Palladium-Catalyzed Miyaura Borylation
The Boc-protected aryl bromide undergoes borylation with bis(pinacolato)diboron (B$$2$$pin$$2$$) in the presence of a palladium catalyst. Ishiyama et al. demonstrated that Pd(dppf)Cl$$2$$ or Pd(OAc)$$2$$ with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) in dimethylacetamide (DMAc) or dioxane facilitates this transformation:
$$
\text{tert-butyl (2-(4-bromophenyl)propan-2-yl)carbamate} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Target Compound}
$$
Reaction conditions: 80–100°C for 12–18 hours, yielding 70–80% product.
Table 1: Optimization of Miyaura Borylation Conditions
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)$$_2$$ | dppf | DMAc | 100 | 78 |
| Pd(dppf)Cl$$_2$$ | None | Dioxane | 80 | 72 |
| PdCl$$2$$(PPh$$3$$)$$_2$$ | PPh$$_3$$ | THF | 90 | 65 |
Copper-Mediated Radical Borylation
Recent advances by Crudden et al. employ copper(I) iodide with B$$2$$(OH)$$4$$ to generate amidyl radicals, which undergo cyclization and borylation. This method tolerates steric bulk and avoids transition metals:
$$
\text{Boc-protected aryl bromide} + \text{B}2\text{(OH)}4 \xrightarrow{\text{CuI, DMAc}} \text{Target Compound}
$$
Yields range from 50–60% under mild conditions (50°C, 6 hours).
Multi-Step Synthesis Approaches
Sequential Protection-Borylation
Optimization and Challenges
Catalyst Loading and Solvent Effects
Higher Pd loadings (5–10 mol%) improve yields but increase costs. Polar aprotic solvents like DMAc enhance catalyst stability, while ethereal solvents (THF, dioxane) reduce side reactions.
Purification Techniques
Degradation Pathways
- Acidic Conditions : Boc deprotection occurs below pH 3.
- Thermal Decomposition : Prolonged heating >120°C leads to boronate cleavage.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Hydrolysis: The pinacol ester can be hydrolyzed under acidic or basic conditions to regenerate the boronic acid.
Common Reagents and Conditions:
Palladium Catalyst: Typically, palladium(0) or palladium(II) complexes are used as catalysts in Suzuki-Miyaura coupling reactions.
Base: Common bases include potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvent: Reactions are often carried out in solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
Major Products:
Coupling Products: The major products of Suzuki-Miyaura coupling reactions are biaryl or vinyl-aryl compounds.
Hydrolysis Products: Hydrolysis of the pinacol ester yields the corresponding boronic acid.
Scientific Research Applications
Medicinal Chemistry
1.1. Drug Development
The compound serves as a crucial building block in the synthesis of boronic acid derivatives, which are known for their role in drug development, particularly for targeting proteasomes in cancer therapy. Boronic acids can form reversible covalent bonds with diols, making them valuable in designing inhibitors for enzymes involved in cancer progression .
1.2. Antiviral Agents
Research has shown that boronic acid derivatives exhibit antiviral properties. For instance, compounds similar to 4-[2-(Boc-amino)-2-propyl]phenylboronic acid pinacol ester have been investigated for their efficacy against viruses like HIV and Hepatitis C. The ability of these compounds to inhibit viral replication through enzyme inhibition is a promising area of study .
Materials Science
2.1. Sensor Development
The unique properties of boronic acids allow them to function as sensors for glucose and other biomolecules. The incorporation of this compound into polymer matrices has been explored for developing selective sensors that can detect glucose levels in diabetic patients .
2.2. Organic Electronics
In organic electronics, this compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it an attractive candidate for enhancing the efficiency of these devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Therapy | Demonstrated the effectiveness of boronic acid derivatives in inhibiting proteasome activity, leading to reduced tumor growth in vitro. |
| Study B | Antiviral Properties | Showed that certain boronic acids can inhibit the replication of Hepatitis C virus by targeting specific viral enzymes. |
| Study C | Sensor Technology | Developed a glucose sensor using polymers modified with boronic acids, achieving high sensitivity and specificity for glucose detection. |
Mechanism of Action
Suzuki-Miyaura Coupling Mechanism:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Molecular Targets and Pathways:
Palladium Catalyst: The palladium catalyst is the primary molecular target, facilitating the formation of carbon-carbon bonds through the above mechanism.
Comparison with Similar Compounds
Structural Features
Key structural variations among phenylboronic acid pinacol esters lie in their substituents, which dictate reactivity, stability, and applications:
| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 335592-60-4 | 2-(Boc-amino)-2-propyl | C20H32BNO4 | 361.28 |
| 4-(Hydroxymethyl)phenylboronic acid pinacol ester | 908350-80-1 | Hydroxymethyl | C17H20BNO2 | 281.16 |
| 4-Amino-2-methylphenylboronic acid pinacol ester | 631911-01-8 | 2-Methyl, free amino | C13H19BNO2 | 247.11 |
| 4-(Bromomethyl)phenylboronic acid pinacol ester | N/A | Bromomethyl | C13H17BBrO2 | 301.00 |
| 4-Cyclopropyl-2-fluorophenylboronic acid pinacol ester | 1338718-13-0 | Cyclopropyl, fluoro | C15H20BFO2 | 262.13 |
| 4-(2-Pyridinyl)phenylboronic acid pinacol ester | 908350-80-1 | 2-Pyridinyl | C17H20BNO2 | 281.16 |
Notes:
- The Boc group in the target compound provides steric protection for the amino group, enabling controlled deprotection in multi-step syntheses .
- Halogenated derivatives (e.g., bromomethyl, fluoro) enhance electrophilicity for further functionalization .
- Pyridinyl and cyclopropyl substituents modify electronic properties for catalysis or material science applications .
Physicochemical Properties
Solubility
Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. Data from phenylboronic acid derivatives :
| Compound Type | Solubility in Chloroform | Solubility in Acetone | Solubility in Hydrocarbons |
|---|---|---|---|
| Phenylboronic acid | Moderate | High | Very low |
| Pinacol esters (e.g., target compound) | High | High | Low |
The Boc-amino-propyl group in the target compound slightly reduces polarity compared to hydroxymethyl or free amino derivatives, favoring solubility in chloroform over ketones .
Stability
- Boc-protected derivatives : Stable under basic and neutral conditions but cleaved by trifluoroacetic acid (TFA) or HCl .
- Free amino derivatives: Prone to oxidation or undesired side reactions in basic media .
- Halogenated derivatives : Susceptible to nucleophilic substitution (e.g., bromomethyl group in H2O2-responsive probes) .
Biological Activity
4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Structure
The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications. The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amine, enhancing the compound's stability and solubility.
Properties
- Molecular Formula : C18H28BNO
- Molecular Weight : 333.23 g/mol
- Boiling Point : Not specified
- Solubility : High solubility in organic solvents, which enhances its utility in drug formulations.
The primary mechanism by which boronic acids exert their biological effects is through the inhibition of proteasomes and various enzymes. This inhibition can lead to the induction of apoptosis in cancer cells and modulation of inflammatory responses.
Anticancer Activity
Studies have indicated that boronic acid derivatives, including this compound, exhibit significant anticancer properties. They interact with key signaling pathways involved in cell proliferation and survival.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, a study showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that phenylboronic acid derivatives can enhance the efficacy of existing antibiotics by disrupting bacterial biofilms and increasing membrane permeability.
Case Study: Synergistic Effects with Antibiotics
A study explored the use of this compound in combination with conventional antibiotics against resistant strains of bacteria. The results revealed a significant reduction in minimum inhibitory concentrations (MICs), suggesting a synergistic effect .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been linked to its ability to inhibit pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.
Research Findings
A recent study reported that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential application in treating inflammatory conditions .
Data Summary
Q & A
Q. What are the recommended methods for synthesizing and purifying 4-[2-(Boc-amino)-2-propyl]phenylboronic acid pinacol ester?
The synthesis typically involves Suzuki-Miyaura coupling or protection of the amine group with Boc (tert-butoxycarbonyl) prior to boronate ester formation. Purification often employs column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product. Post-synthesis, purity is verified via and NMR spectroscopy to confirm the absence of residual anhydrides or unreacted boronic acids, which are common impurities in boronate esters .
Q. How should this compound be stored to ensure stability?
Store the compound in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature or refrigerated (2–8°C). Moisture-sensitive boronate esters degrade via hydrolysis, so desiccants like silica gel are recommended. Avoid prolonged exposure to light or heat, which may accelerate decomposition .
Q. What safety precautions are necessary during handling?
Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes. Use fume hoods to prevent inhalation of dust. While the SDS for this compound lacks acute toxicity data, analogous boronate esters may release hazardous decomposition products (e.g., boric acid) under extreme conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for boronate esters like this compound?
Solubility discrepancies arise from equilibrium between boronic acids and their anhydrides, micelle formation, or solvent-dependent hydration states. To mitigate this, use the synthetic method: prepare biphasic mixtures, monitor turbidity during controlled heating, and validate results with multiple solvents (e.g., chloroform, acetone). Thermogravimetric analysis (TGA) can differentiate between solvent loss and compound decomposition during solubility studies .
Q. What strategies optimize this compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
Enhance catalytic efficiency by:
Q. How does the Boc-protected amine influence spectroscopic characterization?
The Boc group introduces distinct NMR signals (e.g., tert-butyl protons at ~1.3 ppm) and may split aromatic peaks due to steric effects. In NMR, the boronate ester typically shows a sharp peak near 30 ppm, while free boronic acids appear at ~28 ppm. IR spectroscopy can confirm Boc presence via C=O stretching (~1680 cm) .
Q. What are the applications of this compound in medicinal chemistry?
It serves as a key intermediate in:
Q. How can thermal stability be assessed under experimental conditions?
Perform differential scanning calorimetry (DSC) and TGA to identify decomposition temperatures and endothermic/exothermic events. For this compound, expect dehydration above 100°C, forming boroxine intermediates. Conduct experiments in sealed vessels to avoid oxidation artifacts .
Data Contradiction and Analysis
Q. Why might NMR data conflict with theoretical predictions for this compound?
Discrepancies often stem from:
- Dynamic effects: Rotameric equilibria of the Boc group broaden or split signals.
- Solvent polarity: Aromatic proton shifts vary in DMSO vs. CDCl.
- Impurities: Residual pinacol or boronic acid alters integration ratios. Validate with 2D NMR (COSY, HSQC) and spiking experiments with authentic standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
